![molecular formula C13H7ClFNO4 B5836212 4-fluorophenyl 2-chloro-5-nitrobenzoate](/img/structure/B5836212.png)
4-fluorophenyl 2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluorophenyl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-fluorophenyl 2-chloro-5-nitrobenzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, which results in the enhancement of cholinergic neurotransmission.
Biochemical and Physiological Effects:
4-fluorophenyl 2-chloro-5-nitrobenzoate has various biochemical and physiological effects. This compound is known to enhance cholinergic neurotransmission, which leads to improved cognitive function. It is also believed to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluorophenyl 2-chloro-5-nitrobenzoate in laboratory experiments include its high yield, simplicity of synthesis, and potential applications in various fields. However, this compound has certain limitations, such as its toxicity and potential environmental hazards. Therefore, it is important to handle this compound with care and dispose of it properly.
Zukünftige Richtungen
There are several future directions for the research on 4-fluorophenyl 2-chloro-5-nitrobenzoate. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the synthesis of new materials, such as polymers and nanoparticles, using 4-fluorophenyl 2-chloro-5-nitrobenzoate as a catalyst. Furthermore, the study of the mechanism of action of this compound and its potential therapeutic applications in various diseases is an exciting area of research.
Conclusion:
In conclusion, 4-fluorophenyl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is widely used in various laboratory experiments and has potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. The future directions for research on this compound are exciting and hold great promise for the development of new technologies and therapies.
Synthesemethoden
The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate involves the reaction of 4-fluorophenol, 2-chloro-5-nitrobenzoic acid, and thionyl chloride. The reaction takes place in the presence of a catalyst, such as pyridine, and the product is obtained by recrystallization. This method is widely used in laboratories to synthesize 4-fluorophenyl 2-chloro-5-nitrobenzoate due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
4-fluorophenyl 2-chloro-5-nitrobenzoate is widely used in scientific research due to its potential applications in various fields. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Furthermore, 4-fluorophenyl 2-chloro-5-nitrobenzoate is used in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVQFKLUDNUUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.